molecular formula C7H10O2 B14148945 (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one CAS No. 1004-20-2

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one

Cat. No.: B14148945
CAS No.: 1004-20-2
M. Wt: 126.15 g/mol
InChI Key: JCYLVLDCMAUAKJ-RITPCOANSA-N
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Description

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one (CAS 1004-20-2) is a chiral, enantiopure bicyclic lactone of high interest in advanced organic synthesis and medicinal chemistry research . This compound features a [5,3,0] fused ring system that serves as a versatile and rigid molecular scaffold. The constrained structure is valuable for probing three-dimensional chemical space in drug discovery, particularly in the synthesis of complex natural products and bioactive target molecules . Bicyclic frameworks of this type are frequently investigated as key synthetic intermediates for the construction of pharmacologically active compounds . The 2-oxabicyclo[3.2.1]octan-3-one structure can function as a precursor in the development of various heterocyclic systems, making it a valuable building block for researchers developing new synthetic methodologies . As a lactone, its reactivity can be leveraged through ring-opening reactions or further functionalization of the carbonyl group, providing multiple vectors for chemical elaboration. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

1004-20-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

JCYLVLDCMAUAKJ-RITPCOANSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(=O)O2

Canonical SMILES

C1CC2CC1CC(=O)O2

Origin of Product

United States

Preparation Methods

Samarium(II) Iodide-Mediated Reduction of Lactones

A pivotal method for accessing derivatives of (1S,5R)-2-oxabicyclo[3.2.1]octan-3-one involves the use of samarium(II) iodide (SmI₂) as a single-electron transfer reductant. In a representative procedure, rac-(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one undergoes reduction with SmI₂ (1.12 mmol) in the presence of water (9.0 mmol) and triethylamine (9.0 mmol) at room temperature for 3 hours, yielding (3S)-3-(2-hydroxyethyl)cyclopentanol in 93% yield. This reaction proceeds via cleavage of the lactone ring, followed by reductive coupling to form the diol product. The stereochemical integrity of the starting lactone is preserved, highlighting SmI₂’s compatibility with sensitive stereocenters.

Critical parameters include the stoichiometric excess of SmI₂ (4.5 equiv) and the use of water as a proton source to quench intermediate ketyl radicals. The method’s utility is demonstrated in the synthesis of structurally diverse diols from bicyclic lactones, though the direct formation of the parent lactone requires subsequent oxidation steps.

Enantioselective Synthesis via Baeyer-Villiger Oxidation

The 2,7-dioxabicyclo[3.2.1]octan-3-one framework, a close analog, has been synthesized enantioselectively using Baeyer-Villiger oxidation as a key step. Starting from a substituted cyclohexenone, epoxidation and subsequent acid-catalyzed cyclization yield a bicyclic intermediate. Treatment with a peracid induces Baeyer-Villiger oxidation, introducing an oxygen atom and forming the lactone ring. For example, oxidation of 4,6-diacetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one precursors with meta-chloroperbenzoic acid (mCPBA) achieves regioselective lactone formation.

While this approach primarily targets 2,7-dioxabicyclo systems, modifications to the starting material’s substitution pattern could enable access to the 2-oxabicyclo[3.2.1]octan-3-one scaffold. Yields for analogous systems range from 82–92%, with stereocontrol dictated by the chiral centers in the cyclohexenone precursor.

Microbial Bioreduction and Lactonization

A stereoselective route to related bicyclic lactones involves microbial bioreduction followed by chemical lactonization. In the synthesis of (−)-(1S,5R)-2-oxabicyclo[3.3.1]nonan-3-one, racemic diethyl 2-(3-oxocyclohexyl)malonate undergoes enzymatic reduction using Absidia coerulea AM 93, achieving 98–99% enantiomeric excess (ee). The resulting hydroxydiester is subjected to acid-catalyzed lactonization, forming the bicyclic lactone with retention of configuration.

Adapting this method to the [3.2.1] system would require tailoring the malonate substrate to favor six-membered ring formation. Key challenges include optimizing the microbial strain for the desired stereochemistry and ensuring efficient cyclization without epimerization.

Cyclization of Epoxy Ketones

Patent literature discloses methods for synthesizing 2-oxabicyclo[3.2.1]octan-3-ones via epoxy ketone cyclization. While full experimental details are proprietary, the general strategy involves epoxidizing a cyclic enone, followed by acid- or base-mediated ring-opening and lactonization. For instance, treatment of a suitably substituted epoxycyclohexanone with Lewis acids (e.g., BF₃·OEt₂) could induce transannular cyclization to form the bicyclic lactone.

This approach’s success hinges on the epoxy ketone’s conformation, which must preorganize for nucleophilic attack by the carbonyl oxygen. Stereochemical outcomes depend on the epoxide’s geometry and the cyclization conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Method Key Reagents Yield Stereochemical Control Reference
SmI₂ Reduction SmI₂, H₂O, Et₃N 93% High (retention)
Baeyer-Villiger Oxidation mCPBA, acid catalyst 82–92% Moderate (substrate-dependent)
Microbial Bioreduction A. coerulea, acid 90–99% High (enzymatic)
Epoxy Ketone Cyclization Lewis acid (e.g., BF₃) N/A Substrate-dependent

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bridging Heteroatoms and Ring Systems

The table below compares (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one with compounds differing in bridging atoms (O, N, or none) and ring sizes:

Compound Name Bridging Atom Molecular Formula Key Properties/Applications Reference
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one O C₇H₁₀O₂ Lactone; used in synthesis of bioactive agents
(1R,5S)-Bicyclo[3.2.1]octan-3-one None C₈H₁₂O Higher lipophilicity; CAS 14252-05-2
8-Azabicyclo[3.2.1]octan-3-one N C₇H₁₁NO pKa ~9.15; precursor to tropane alkaloids
2-Oxabicyclo[2.2.2]octan-3-one O C₈H₁₂O₂ Increased ring strain; reduced thermal stability

Key Observations :

  • Oxygen vs. Nitrogen Bridges : The oxygen bridge in the target compound enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs like 8-azabicyclo derivatives, which exhibit basicity (pKa ~9.15) due to the amine group .
  • Ring Size Differences : 2-Oxabicyclo[2.2.2]octan-3-one (bridged [2.2.2] system) exhibits higher ring strain, leading to lower thermal stability and distinct reactivity in ring-opening reactions compared to the [3.2.1] system .

Functional Group Modifications

Substituent Effects
  • Hydroxymethyl and Formyl Derivatives : Compounds like 7-hydroxymethyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one (13) and its formyl analog (14) show altered phytogrowth properties due to increased hydrogen-bonding and electrophilicity .
Stereochemical Variations
  • (1S,5R) vs. (1R,5S) Isomers : The stereochemistry significantly impacts biological activity. For example, (1S,5R)-8-azabicyclo[3.2.1]octan-3-one derivatives are preferred in tropane alkaloid synthesis due to their compatibility with enzymatic systems .

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